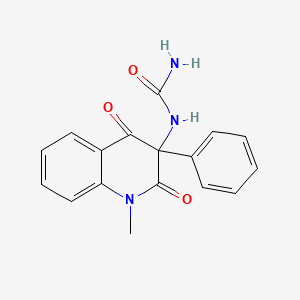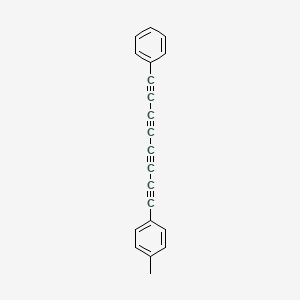
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the condensation of 3-phenyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea: Lacks the methyl group at the 1-position.
N-(1-Methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea: Lacks the tetrahydro structure.
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern and the presence of both a quinoline core and a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
917785-50-3 |
|---|---|
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-10-6-5-9-12(13)14(21)17(15(20)22,19-16(18)23)11-7-3-2-4-8-11/h2-10H,1H3,(H3,18,19,23) |
InChI-Schlüssel |
CCIQDSGNXMCDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)

